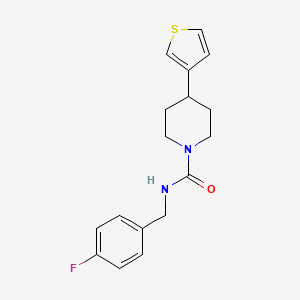

N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Description

N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a thiophene ring at the 4-position and a 4-fluorobenzyl carboxamide group at the 1-position. The fluorobenzyl moiety enhances lipophilicity and metabolic stability, while the thiophene heterocycle contributes to electronic diversity and π-stacking interactions.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-thiophen-3-ylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2OS/c18-16-3-1-13(2-4-16)11-19-17(21)20-8-5-14(6-9-20)15-7-10-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALFHOBRUOZBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and process automation.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical structural variations among piperidine-carboxamide derivatives:

*Abbreviations: FP = fluorophenyl; PC = piperidinecarboxamide

Structural Insights:

- Thiophene vs. Sulfonyl/Aryl Groups: The target compound’s thiophene ring introduces sulfur-based electronic effects, enhancing π-π interactions compared to sulfonyl () or purely aromatic substituents (e.g., PF750’s quinoline) .

- Fluorobenzyl vs.

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

- Lipophilicity (logP): Thiophene-containing derivatives typically exhibit moderate logP values (~2.5–3.5), favorable for CNS penetration.

- Metabolic Stability: Fluorinated aromatic groups (e.g., 4-fluorobenzyl) resist oxidative metabolism better than non-fluorinated analogs like Compound 6’s 4-fluorophenyl . Thiophene rings may undergo CYP450-mediated oxidation, requiring structural optimization for improved stability.

Biological Activity

N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic compound belonging to the class of piperidine carboxamides. This compound has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and pharmacological applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a piperidine ring substituted with a 4-fluorobenzyl group and a thiophene moiety, which may contribute to its biological properties.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on various enzymes. Notably, it has been evaluated for its activity against Agaricus bisporus tyrosinase (AbTYR), an enzyme involved in melanin biosynthesis. The compound demonstrated competitive inhibition with an IC50 value indicative of its potency.

Table 1: Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | AbTYR | 26.0 | Competitive Inhibition |

The docking analysis suggested that the compound binds effectively to the active site of the enzyme, forming significant interactions with key amino acid residues, which is critical for its inhibitory activity .

Case Studies

In a recent study focusing on piperazine derivatives, compounds similar to this compound were synthesized and tested for their biological activities. The results indicated that derivatives with fluorinated aromatic groups exhibited enhanced inhibitory effects against tyrosinase, supporting the hypothesis that fluorine substitution can modulate biological activity .

Pharmacological Implications

The biological activity of this compound suggests potential applications in dermatological treatments aimed at reducing hyperpigmentation through tyrosinase inhibition. Additionally, its structural characteristics may allow for further modifications leading to improved efficacy and selectivity against various targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.